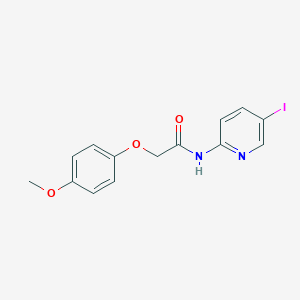![molecular formula C21H25N3O4 B250787 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250787.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide, also known as AMN082, is a selective agonist of the metabotropic glutamate receptor 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.
Mécanisme D'action
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide acts as a selective agonist of mGluR7, which is a G protein-coupled receptor that regulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR7 by N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide leads to the inhibition of neurotransmitter release, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of synaptic plasticity. These effects are thought to be mediated by the activation of mGluR7 and the subsequent inhibition of neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has several advantages for use in lab experiments, including its high selectivity for mGluR7, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including the need for careful dosing and the potential for off-target effects.
Orientations Futures
There are several future directions for research on N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide and its potential therapeutic applications. These include further studies on its effects in animal models of neurological and psychiatric disorders, the development of more potent and selective mGluR7 agonists, and the investigation of its potential use in combination with other drugs or therapies. Additionally, the role of mGluR7 in other physiological processes, such as pain perception and immune function, could also be explored.
Méthodes De Synthèse
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide can be synthesized through a multistep process involving the reaction of 4-acetylpiperazine with 4-nitrophenylacetic acid, followed by reduction and coupling with 4-methoxyphenol. The final product is obtained after purification and characterization by various spectroscopic techniques.
Applications De Recherche Scientifique
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide has been used in various scientific research applications, including studies on the role of mGluR7 in neurological disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propriétés
Formule moléculaire |
C21H25N3O4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H25N3O4/c1-16(25)23-11-13-24(14-12-23)18-5-3-17(4-6-18)22-21(26)15-28-20-9-7-19(27-2)8-10-20/h3-10H,11-15H2,1-2H3,(H,22,26) |
Clé InChI |
KTZQCPYDVRZKQC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250704.png)
![N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B250705.png)
![2,2-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250707.png)
![2-chloro-5-iodo-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250709.png)
![5-bromo-2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250710.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B250711.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B250713.png)
![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)





![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)